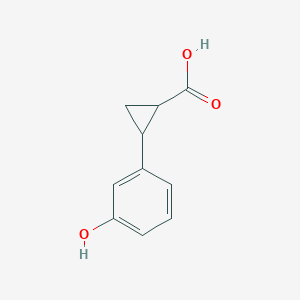
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as HPCA and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. However, research has shown that HPCA inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. HPCA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. HPCA has also been shown to increase the levels of glutathione (GSH), an antioxidant that plays a key role in the detoxification of ROS. In addition, HPCA has been found to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. HPCA can be synthesized with high yields and purity, which makes it suitable for use in various experiments. However, one of the limitations of using HPCA is its low solubility in water. This can make it difficult to dissolve HPCA in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid. One direction is the development of new drugs based on HPCA for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of HPCA and its effects on cellular metabolism. Further research is also needed to explore the potential applications of HPCA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has potential applications in the field of medicine. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory and anti-cancer properties. HPCA has several biochemical and physiological effects and can be used in lab experiments. Further research is needed to explore the potential applications of HPCA in other areas and to investigate its mechanism of action.
Métodos De Síntesis
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxybenzaldehyde with cyclopropanecarboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-bromophenol with cyclopropanecarboxylic acid in the presence of a base. These methods have been used to obtain HPCA with high yields and purity.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. Research has shown that HPCA exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. HPCA has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. These properties make HPCA a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

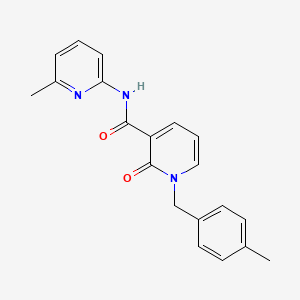
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
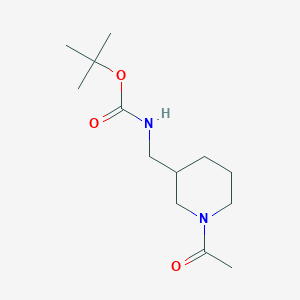
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
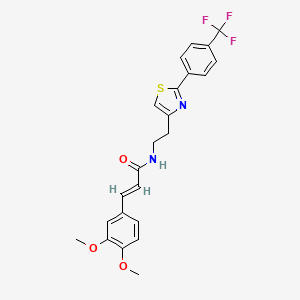
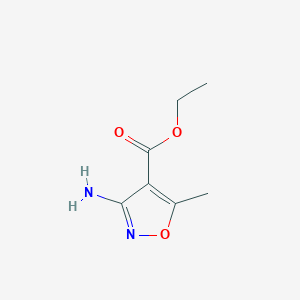
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)
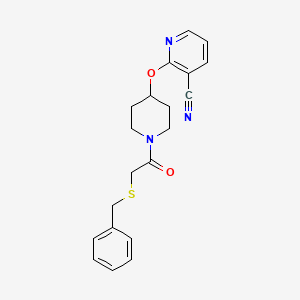
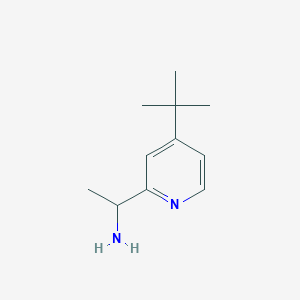
![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)
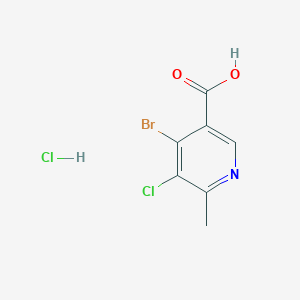
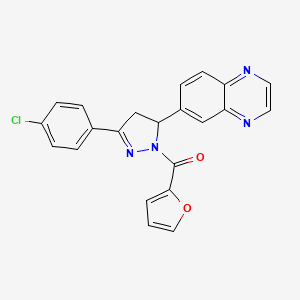
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)